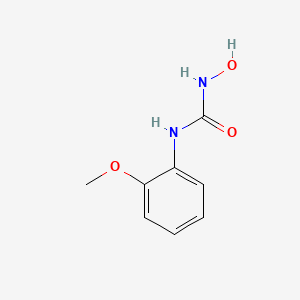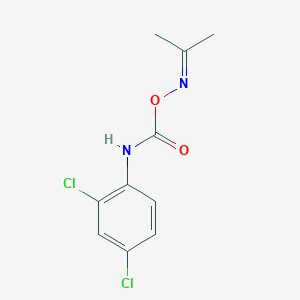
4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C22H14Cl3N3O4. This compound is known for its unique chemical structure, which includes multiple functional groups such as dichloroanilino, oxoacetyl, carbohydrazonoyl, methoxyphenyl, and chlorobenzoate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Preparation of 2,3-Dichloroaniline: This involves the chlorination of aniline to obtain 2,3-dichloroaniline.
Formation of Oxoacetyl Intermediate: The 2,3-dichloroaniline is then reacted with oxalyl chloride to form the oxoacetyl intermediate.
Carbohydrazonoyl Formation: The oxoacetyl intermediate is further reacted with hydrazine to form the carbohydrazonoyl group.
Final Coupling Reaction: The carbohydrazonoyl intermediate is then coupled with 2-methoxyphenyl 4-chlorobenzoate under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions such as temperature, pressure, and pH to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
- 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
Uniqueness
The uniqueness of 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
594853-51-7 |
|---|---|
Fórmula molecular |
C23H16Cl3N3O5 |
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H16Cl3N3O5/c1-33-19-11-13(5-10-18(19)34-23(32)14-6-8-15(24)9-7-14)12-27-29-22(31)21(30)28-17-4-2-3-16(25)20(17)26/h2-12H,1H3,(H,28,30)(H,29,31)/b27-12+ |
Clave InChI |
AYMPCYHMKYPULH-KKMKTNMSSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-5-benzyl-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11961134.png)
![1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11961140.png)

![4-[(4-Methoxyanilino)methyl]phenol](/img/structure/B11961169.png)




![N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11961200.png)





